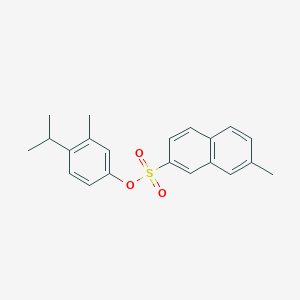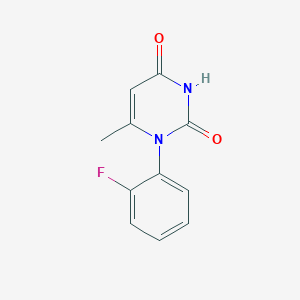
ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate, also known as Etizolam, is a research chemical that belongs to the thienodiazepine class. It is a psychoactive substance that is used for scientific research purposes only. Etizolam is a popular research chemical due to its unique properties and potential applications in various fields.
科学研究应用
Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several scientific research applications, including:
1. Anxiety and Depression: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has been studied for its potential use in treating anxiety and depression. It is believed to work by increasing the activity of GABA receptors in the brain, which reduces anxiety and promotes relaxation.
2. Sleep Disorders: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has also been studied for its potential use in treating sleep disorders such as insomnia. It is believed to improve sleep quality by reducing the time it takes to fall asleep and increasing the duration of sleep.
3. Seizures: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has been studied for its potential use in treating seizures. It is believed to work by reducing the activity of neurons in the brain, which can help prevent seizures.
4. Addiction: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has been studied for its potential use in treating addiction to drugs such as cocaine and alcohol. It is believed to reduce withdrawal symptoms and cravings, which can help individuals overcome addiction.
作用机制
Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate works by binding to the benzodiazepine site on the GABA-A receptor in the brain. This enhances the activity of GABA, an inhibitory neurotransmitter, which reduces the activity of neurons in the brain. This leads to a decrease in anxiety, relaxation, and sedation.
Biochemical and Physiological Effects:
ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several biochemical and physiological effects, including:
1. Sedation: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can cause sedation, which can lead to drowsiness and reduced alertness.
2. Muscle Relaxation: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can cause muscle relaxation, which can lead to reduced muscle tone and coordination.
3. Anti-Anxiety: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can reduce anxiety and promote relaxation.
4. Anticonvulsant: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can prevent seizures by reducing the activity of neurons in the brain.
实验室实验的优点和局限性
Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several advantages and limitations for lab experiments, including:
Advantages:
1. Unique Properties: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has unique properties that make it useful for studying the mechanisms of anxiety, depression, and sleep disorders.
2. Availability: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate is readily available for research purposes.
Limitations:
1. Legal Restrictions: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
2. Safety Concerns: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate can be dangerous if not handled properly, which can pose a risk to researchers.
未来方向
There are several future directions for research on ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate, including:
1. Development of New Treatments: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has shown promise as a treatment for anxiety, depression, and sleep disorders. Future research could lead to the development of new treatments based on ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.
2. Mechanisms of Action: Further research is needed to fully understand the mechanisms of action of ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.
3. Safety and Toxicity: More research is needed to determine the safety and toxicity of ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.
4. Addiction Treatment: ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has shown promise as a treatment for addiction. Future research could lead to the development of new addiction treatments based on ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.
Conclusion:
ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate is a unique research chemical that has potential applications in several fields, including anxiety and depression, sleep disorders, seizures, and addiction. It works by enhancing the activity of GABA receptors in the brain, which reduces anxiety and promotes relaxation. ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate involves the reaction of 2-ethylamino-2-oxo-1-phenylethyl chloride with 4-(4-tert-butylcyclohexyl)piperazine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The resulting product is then purified using column chromatography to obtain pure ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate.
属性
IUPAC Name |
ethyl 4-(4-tert-butylcyclohexyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-5-21-16(20)19-12-10-18(11-13-19)15-8-6-14(7-9-15)17(2,3)4/h14-15H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEBWXYWJAOOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCC(CC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-tert-butylcyclohexyl)-1-piperazinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)



![N,N-diethyl-3-{[(3-thienylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4964118.png)

![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B4964139.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4964149.png)

![N-(2-furylmethyl)-2-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B4964160.png)

